5-Bromo-6-methoxy-2-oxo-2lambda~5~-isoquinoline
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Overview
Description
5-Bromo-6-methoxy-2-oxo-2lambda~5~-isoquinoline is a heterocyclic compound that features a bromine atom, a methoxy group, and an oxo group attached to an isoquinoline core. Isoquinolines are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-2-oxo-2lambda~5~-isoquinoline typically involves the bromination of a methoxy-substituted isoquinoline precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve a scalable process that includes multiple steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to achieve high yields and purity, making the process cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-2-oxo-2lambda~5~-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and acetic acid (HOAc) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate reduction reactions.
Substitution: Nucleophiles like sodium methoxide (CH₃ONa) in methanol (CH₃OH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted isoquinolines.
Scientific Research Applications
5-Bromo-6-methoxy-2-oxo-2lambda~5~-isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-2-oxo-2lambda~5~-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Shares similar bromine and methoxy substituents.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with bromine and methoxy groups.
Uniqueness
5-Bromo-6-methoxy-2-oxo-2lambda~5~-isoquinoline is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
923586-13-4 |
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Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-6-methoxy-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-3-2-7-6-12(13)5-4-8(7)10(9)11/h2-6H,1H3 |
InChI Key |
HTSCTMHKMHIZIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=[N+](C=C2)[O-])Br |
Origin of Product |
United States |
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